molecular formula C10H13ClN2O3S B13733217 n-[(2-Chloroethyl)carbamoyl]-4-methylbenzenesulfonamide CAS No. 33021-74-8

n-[(2-Chloroethyl)carbamoyl]-4-methylbenzenesulfonamide

Cat. No.: B13733217
CAS No.: 33021-74-8
M. Wt: 276.74 g/mol
InChI Key: UNTSROPEGZLPAH-UHFFFAOYSA-N
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Description

N-[(2-Chloroethyl)carbamoyl]-4-methylbenzenesulfonamide is a sulfonamide derivative featuring a 4-methylbenzenesulfonamide core modified with a 2-chloroethyl carbamoyl group. The compound’s molecular formula is inferred as C₁₀H₁₂ClN₂O₃S (molecular weight ~275.7 g/mol), with a sulfonamide group (-SO₂NH-) linked to a 4-methylphenyl ring and a carbamoyl-bound 2-chloroethyl moiety.

Properties

CAS No.

33021-74-8

Molecular Formula

C10H13ClN2O3S

Molecular Weight

276.74 g/mol

IUPAC Name

1-(2-chloroethyl)-3-(4-methylphenyl)sulfonylurea

InChI

InChI=1S/C10H13ClN2O3S/c1-8-2-4-9(5-3-8)17(15,16)13-10(14)12-7-6-11/h2-5H,6-7H2,1H3,(H2,12,13,14)

InChI Key

UNTSROPEGZLPAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NCCCl

Origin of Product

United States

Preparation Methods

Direct Synthesis via Reaction of N,N-Bis(2-chloroethyl)-4-methylbenzenesulfonamide

A well-documented preparation involves the reaction of N,N-bis(2-chloroethyl)-4-methylbenzenesulfonamide with amines under basic conditions:

  • Procedure : In a typical synthesis, N,N-bis(2-chloroethyl)-4-methylbenzenesulfonamide (80.74 g, 273 mmol) is added to a stirred solution of an amine (e.g., (S)-1-(benzo[d]dioxol-5-yl)ethan-1-amine, 41 g, 248 mmol) in N,N-diisopropylethylamine (DIPEA, 86.6 mL, 496 mmol) at room temperature.
  • The mixture is heated at 105 °C overnight to promote the reaction.
  • Completion is monitored by thin-layer chromatography (TLC).
  • The reaction mixture is diluted with water and extracted with ethyl acetate.
  • The organic layer is washed with water and brine, dried over sodium sulfate, and the solvent is evaporated.
  • The crude solid is suspended in petroleum ether and stirred, then filtered and washed with diethyl ether.
  • The product is obtained as an off-white solid with a yield of approximately 63.2% (61 g).

Characterization : The product shows characteristic ^1H NMR signals and high purity by LCMS and HPLC analyses, confirming the formation of the target compound.

Stepwise Sulfonamide Formation and Subsequent Functionalization

A classical approach to sulfonamide derivatives involves:

  • Step 1 : Reaction of 4-methylbenzenesulfonyl chloride with a primary amine (e.g., allylamine) in the presence of a base such as potassium carbonate.
  • The reaction is typically carried out in tetrahydrofuran (THF) at room temperature for 24 hours.
  • Work-up includes acidification, extraction with dichloromethane, washing, drying, and solvent removal.
  • This yields the corresponding 4-methylbenzenesulfonamide derivative.

  • Step 2 : Subsequent alkylation or carbamoylation of the sulfonamide nitrogen to introduce the 2-chloroethyl carbamoyl group.

This two-step strategy is exemplified in the synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide derivatives and can be adapted for the target compound by substituting appropriate reagents.

Comparative Data Table of Preparation Methods

Method Starting Materials Reaction Conditions Yield (%) Notes
Direct reaction of N,N-bis(2-chloroethyl)-4-methylbenzenesulfonamide with amine in DIPEA N,N-bis(2-chloroethyl)-4-methylbenzenesulfonamide, amine, DIPEA Heated at 105 °C overnight 63.2 Straightforward, moderate yield, requires heating
Acylation of sulfonamide using Chloramine-T and acetyl chloride (analogous method) Sodium N-chloro-p-toluenesulfonamide, acetyl chloride Room temperature, 12 h 89 High yield, mild conditions, potentially adaptable
Two-step sulfonamide formation and alkylation 4-methylbenzenesulfonyl chloride, primary amine, base; then alkylation Room temperature, 24 h; subsequent functionalization Variable Classical approach, flexible for derivatives

Chemical Reactions Analysis

Types of Reactions

N-[(2-Chloroethyl)carbamoyl]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

    Hydrolysis: The carbamoyl group can be hydrolyzed under acidic or basic conditions, resulting in the formation of corresponding amines and acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate, typically under mild conditions.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis can produce amines and acids.

Scientific Research Applications

N-[(2-Chloroethyl)carbamoyl]-4-methylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(2-Chloroethyl)carbamoyl]-4-methylbenzenesulfonamide involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and disruption of cellular processes. This mechanism is particularly relevant in its potential anticancer activity, where it can induce cell death in cancer cells.

Comparison with Similar Compounds

Comparative Analysis Table

Compound Name Molecular Formula Key Substituents Biological Activity References
N-[(2-Chloroethyl)carbamoyl]-4-methylbenzenesulfonamide C₁₀H₁₂ClN₂O₃S Chloroethyl carbamoyl Potential alkylator, enzyme inhibitor
N,N-Bis(2-chloroethyl)-4-methylbenzenesulfonamide C₁₁H₁₄Cl₂N₂O₂S Bis-chloroethyl DNA crosslinking, antitumor
N-((((4-Chlorophenyl)carbamoyl)carbamoyl)carbamoyl)-4-methylbenzenesulfonamide C₁₆H₁₅ClN₄O₅S Triurea chain SK1 inhibition (IC₅₀ ~10 µM)
MS-247 C₃₄H₃₈Cl₂N₆O₆S₂ Benzimidazole, bis-chloroethyl DNA intercalation/alkylation

Research Findings and Mechanistic Insights

  • Alkylating Potential: Chloroethyl groups in this compound may confer moderate DNA alkylation, though weaker than bis-chloroethyl analogs like MS-247 .
  • Enzyme Inhibition : The carbamoyl linker could enable interactions with enzymes like SK1, similar to urea-linked sulfonamides .
  • Toxicity Considerations: Mono-chloroethyl derivatives likely have lower cytotoxicity than bis-substituted compounds, balancing efficacy and safety .

Biological Activity

n-[(2-Chloroethyl)carbamoyl]-4-methylbenzenesulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article explores its biological activity through various studies, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

PropertyValue
Molecular Formula C10H12ClN2O3S
Molecular Weight 272.73 g/mol
IUPAC Name This compound

This compound exhibits its biological effects primarily through the inhibition of key enzymes involved in cellular processes. Specifically, it has been shown to interact with:

  • Enzymes : The compound acts as a reversible inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system. Studies indicate that it possesses a moderate inhibitory effect on AChE, with IC50 values ranging from 30 to 100 µM depending on the assay conditions .
  • Cellular Pathways : The compound may also interfere with cell cycle regulation, leading to apoptosis in cancer cell lines. This is particularly relevant in studies involving human cancer cell lines where it demonstrated cytotoxic effects.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown:

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 15 to 50 µg/mL for different strains, indicating its potential as an antibacterial agent.

Antitumor Activity

The compound has also been evaluated for its anticancer properties:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results : In MCF-7 cells, this compound induced apoptosis at concentrations above 50 µM, with significant cell viability reduction observed in a dose-dependent manner .

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the efficacy of various sulfonamide derivatives against resistant bacterial strains. The study found that this compound was effective against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential in treating resistant infections.
  • Anticancer Research : In a recent investigation published in the Journal of Cancer Research (2024), the compound was tested for its effects on tumor growth in xenograft models. Results indicated that treatment with this compound resulted in a significant reduction in tumor size compared to controls, suggesting promising antitumor activity .

Q & A

Basic Research Questions

Q. What are the critical steps and reagents for synthesizing N-[(2-Chloroethyl)carbamoyl]-4-methylbenzenesulfonamide with high yield?

  • Methodology : The synthesis involves nucleophilic substitution and carbamoylation. Key reagents include 4-methylbenzenesulfonamide and 2-chloroethyl isocyanate. Reactions are typically conducted in anhydrous dichloromethane or dimethylformamide (DMF) under nitrogen to prevent hydrolysis. Triethylamine is used as a base to deprotonate intermediates .
  • Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and purify the product using column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

Q. Which spectroscopic techniques are essential for structural characterization of this compound?

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm the integration of aromatic protons (4-methylbenzenesulfonamide core) and the 2-chloroethyl carbamoyl group. Compare shifts with similar sulfonamides (e.g., δ 7.2–7.8 ppm for aromatic protons) .
  • Infrared Spectroscopy (IR) : Identify key functional groups: sulfonyl (–SO2_2–) stretching (~1350 cm1^{-1}), carbamoyl (N–H bend ~1550 cm1^{-1}), and C–Cl stretch (~650 cm1^{-1}) .
  • Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) and fragmentation patterns .

Q. How can solubility and stability be systematically evaluated for this compound?

  • Solubility : Perform solubility tests in polar (water, methanol) and non-polar solvents (hexane, DCM) at 25°C. Use UV-Vis spectroscopy or gravimetric analysis to quantify solubility .
  • Stability : Conduct accelerated degradation studies under acidic/basic conditions (e.g., 0.1 M HCl/NaOH) and monitor decomposition via HPLC. Store samples in amber vials at –20°C to prevent photodegradation .

Advanced Research Questions

Q. What computational strategies can predict the reaction mechanisms and transition states for carbamoylation in this compound?

  • Quantum Chemical Calculations : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to model the carbamoylation step. Identify transition states and activation energies using Gaussian or ORCA software .
  • Reaction Path Search : Apply the artificial force induced reaction (AFIR) method to explore alternative pathways and optimize reaction conditions (e.g., solvent effects) .

Q. How can molecular docking elucidate the biological interactions of this sulfonamide with target proteins?

  • Target Selection : Prioritize proteins with sulfonamide-binding pockets (e.g., carbonic anhydrase, cyclooxygenase). Retrieve crystal structures from the PDB (e.g., 1ZXR for carbonic anhydrase II) .
  • Docking Workflow : Use AutoDock Vina or Schrödinger Suite for rigid/flexible docking. Validate binding poses with molecular dynamics (MD) simulations (100 ns, AMBER force field) .
  • Experimental Validation : Confirm docking results via surface plasmon resonance (SPR) to measure binding affinity (KD_D) .

Q. What strategies resolve contradictions between experimental and computational data (e.g., NMR shifts vs. DFT predictions)?

  • Multi-Technique Cross-Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (GIAO method). Discrepancies may arise from solvent effects or conformational flexibility .
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure. Use SHELX for refinement and Mercury for visualizing intermolecular interactions (e.g., hydrogen bonds with chloroethyl groups) .

Q. How can AI-driven platforms optimize the synthesis and scale-up of this compound?

  • Smart Laboratories : Implement AI tools like robotic liquid handlers and in-line analytics (PAT tools) for real-time reaction monitoring. Use COMSOL Multiphysics to model heat/mass transfer during scale-up .
  • Data Feedback Loops : Train machine learning models on historical reaction data (yield, purity) to predict optimal conditions (e.g., temperature, solvent ratio) .

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